molecular formula C25H28N2O3 B12163793 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B12163793
M. Wt: 404.5 g/mol
InChI Key: ROGYDEUSYBNCEU-UHFFFAOYSA-N
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Description

The compound N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide features a tetrahydro-2H-pyran-4-carboxamide core linked to a 6-methoxy-substituted tetrahydrocarbazole moiety.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C25H28N2O3/c1-29-18-10-11-21-20(16-18)19-8-5-9-22(23(19)26-21)27-24(28)25(12-14-30-15-13-25)17-6-3-2-4-7-17/h2-4,6-7,10-11,16,22,26H,5,8-9,12-15H2,1H3,(H,27,28)

InChI Key

ROGYDEUSYBNCEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4(CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is constructed via a cyclization reaction involving a dihydropyran precursor.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbazole ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit activity against certain diseases, making it a candidate for drug development. Its ability to interact with specific molecular targets in the body is of particular interest.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure can contribute to the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features allow it to fit into binding sites on these targets, influencing their function and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Substituent Effects on the Carbazole/Tetrahydrocarbazole Moiety

  • Chloro vs. Methoxy Substitution :
    The chloro-substituted analog (C25H27ClN2O3, MW 438.9) differs from the target compound by replacing the methoxy group with chlorine. Chlorine’s higher electronegativity may increase lipophilicity, whereas the methoxy group’s oxygen atom could improve aqueous solubility.

  • Tetrahydrocarbazole vs. Pyrazole Derivatives :
    Pyrazole-3-carboxamide derivatives (e.g., compounds 9e , 9j–n in –2) feature a pyrazole ring instead of tetrahydrocarbazole. For example, 9e (C23H22BrN4O2, MW 465.09) has a bromophenyl group and exhibits a melting point of 188–190°C. The carbazole moiety in the target compound introduces greater aromaticity and planarity, which may enhance π-π stacking interactions in biological systems compared to pyrazole-based analogs.

Tetrahydro-2H-pyran-4-carboxamide Core Modifications

  • Phenyl vs. Methoxyphenyl Substituents :
    The target compound’s 4-phenyl group on the pyran ring contrasts with 9m (C24H22BrN3O3, MW 504.35), which has a 4-methoxyphenyl group. The methoxy group in 9m may improve metabolic stability but reduce steric bulk compared to the phenyl group.

  • Heterocyclic Attachments :
    Compounds like 4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide (C20H23F3N4O2, MW 408.4) replace the carbazole with a triazolopyridine group. The trifluoromethyl group here increases electronegativity and metabolic resistance, whereas the carbazole in the target compound may offer distinct binding profiles due to its fused aromatic system.

Heterocyclic System Comparisons

Carbazole vs. Pyrazole and Triazolopyridine

  • Carbazole : The tetrahydrocarbazole in the target compound provides a rigid, planar structure conducive to intercalation or receptor binding, as seen in kinase inhibitors.
  • Triazolopyridine : The triazole ring in introduces nitrogen-rich pharmacophores, which may enhance hydrogen bonding but reduce aromatic surface area compared to carbazole.

Benzothiazole and Coumarin Derivatives

Compounds such as N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide (C17H17N3O2S2, MW 358.5) and coumarin-pyrimidinone hybrids () demonstrate the versatility of the tetrahydro-2H-pyran-carboxamide scaffold. However, these lack the carbazole system, highlighting the target compound’s unique balance of rigidity and polarity.

Data Tables

Table 1: Key Structural and Physical Properties of Analogs

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C)
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide C25H27ClN2O3 438.9 Cl (carbazole), 4-methoxyphenyl N/A
1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e) C23H22BrN4O2 465.09 Br (phenyl), CN (pyran) 188–190
1-(2-Bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxamide (9n) C25H25BrN4O2 517.39 Br (phenyl), CN (cyclohexyl) 220–222
4-Phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide C20H23F3N4O2 408.4 CF3 (triazolopyridine) N/A

Table 2: Impact of Substituents on Properties

Substituent Example Compound Effect on Properties
6-Methoxy (carbazole) Target Compound Increased polarity and solubility vs. chloro analogs; potential for enhanced binding
6-Chloro (carbazole) Higher lipophilicity; possible metabolic resistance
Trifluoromethyl Enhanced metabolic stability; increased electronegativity
Bromophenyl (pyrazole) 9e Steric bulk; potential halogen bonding

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, neuroprotection, and anti-inflammatory treatments.

  • Molecular Formula : C24H23N3O3
  • Molecular Weight : 401.5 g/mol
  • IUPAC Name : N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular proliferation and survival pathways. For instance, its potential as an anticancer agent is linked to its ability to modulate kinase activities that are crucial for tumor growth and metastasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance:

  • Antiproliferative Effects : N-substituted carbazoles have shown significant antiproliferative activity against various cancer cell lines. In particular, compounds similar to N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide have demonstrated IC50 values in the low micromolar range against ovarian and prostate cancer cell lines .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives are also noteworthy:

  • Cell Viability : Studies indicate that certain carbazole derivatives can protect neuronal cells from glutamate-induced toxicity. For example, compounds with similar structures have been shown to enhance cell viability in neuronal models exposed to neurotoxic agents .

Anti-inflammatory Activity

The compound's anti-inflammatory potential is supported by its ability to inhibit pro-inflammatory cytokines and enzymes:

  • Inhibition Studies : In vitro assays have demonstrated that related compounds can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Data Table of Biological Activities

Biological ActivityReferenceIC50/Effect
Anticancer (ovarian carcinoma) 8–20 µM
Neuroprotection (HT22 cells) 3 µM (effective concentration)
Anti-inflammatory Significant reduction in cytokine levels

Case Studies and Research Findings

  • Antitumor Research : A study by Akue-Gedu et al. synthesized a series of N-substituted carbazoles and evaluated their antiproliferative effects against human cancer cell lines. The findings indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation with IC50 values as low as 46 nM for specific kinases .
  • Neuroprotection Studies : Research conducted by Howorko et al. focused on the neuroprotective effects of modified carbazole derivatives on HT22 neuronal cells. The study found that these compounds could significantly mitigate cell injury induced by glutamate or homocysteic acid .
  • Anti-inflammatory Mechanisms : Recent investigations into the anti-inflammatory properties of tetrahydrocarbazole derivatives revealed their capacity to inhibit butyrylcholinesterase (BuChE) activity, showcasing potential for treating neurodegenerative diseases where inflammation plays a critical role .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this carbazole-pyran hybrid compound?

The synthesis typically involves sequential coupling of the carbazole and tetrahydro-2H-pyran moieties. Critical steps include:

  • Protection of reactive groups : Methoxy and carboxamide groups require protection (e.g., using tert-butoxycarbonyl) to prevent undesired side reactions during coupling .
  • Ring closure optimization : Cyclization of the tetrahydrocarbazole core may require Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance yield .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are essential to isolate high-purity product .

Q. How is structural characterization performed to confirm the compound’s regiochemistry and stereochemistry?

Advanced spectroscopic methods are employed:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and pyran ring protons (δ ~1.5–4.0 ppm) to resolve positional isomers .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₅H₂₇N₂O₃: 403.2016) .
  • X-ray crystallography : Resolves absolute configuration of the tetrahydro-2H-pyran ring when single crystals are obtainable .

Q. What initial biological screening approaches are recommended for identifying this compound’s activity?

  • In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure inhibition of kinase targets (e.g., cyclin-dependent kinases) at 10 μM concentrations .
  • Cytotoxicity profiling : Screen against human cell lines (e.g., HEK293, HepG2) using MTT assays to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • DoE (Design of Experiments) : Systematically vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading to identify robust conditions .
  • Continuous flow chemistry : Reduces side reactions in exothermic steps (e.g., carbazole ring formation) and improves reproducibility .
  • In-line analytics : Implement HPLC-MS to monitor intermediate formation and adjust parameters in real time .

Q. How should contradictory biological activity data across studies be resolved?

Discrepancies often arise from:

  • Substituent effects : Compare analogs (e.g., 6-methoxy vs. 6-chloro derivatives) to isolate pharmacophore contributions .
  • Assay conditions : Validate buffer pH, ionic strength, and reducing agents (e.g., DTT) to ensure target stability .
  • Batch variability : Use orthogonal purity checks (HPLC >98%, Karl Fischer titration for moisture) .

Q. What methodologies elucidate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ/kd) to purified receptors (e.g., serotonin receptors) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
  • Competitive binding assays : Use radiolabeled ligands (³H or ¹²⁵I) to determine Ki values in membrane preparations .

Q. How are in vivo pharmacokinetic studies designed to address metabolic instability?

  • Stability assays : Incubate with liver microsomes to identify major CYP450-mediated metabolites (e.g., O-demethylation) .
  • Formulation strategies : Use PEGylated nanoparticles or cyclodextrin complexes to enhance plasma half-life in rodent models .
  • LC-MS/MS quantification : Monitor parent compound and metabolites in serum (LLOQ: 1 ng/mL) .

Q. What computational tools predict binding modes to uncharacterized targets?

  • Homology modeling : Build 3D structures of homologous proteins (e.g., using Swiss-Model) for docking studies .
  • Molecular dynamics simulations : Simulate ligand-protein interactions (50 ns trajectories) to assess binding stability .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for structure-activity relationship (SAR) refinement .

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